Lipophilicity Divergence: XLogP3 Comparison Establishes a Solubility and Permeability Differential
The target compound exhibits a computed XLogP3 of 1.8, substantially lower than the XLogP3 of 2.7 for the natural product bacillamide A [1]. This 0.9 log-unit difference translates to an approximately 8-fold decrease in lipophilicity, predicting significantly higher aqueous solubility and potentially altered membrane permeability and plasma protein binding profiles [1]. The lower lipophilicity also reduces the risk of CYP450 promiscuity and phospholipidosis that is associated with more lipophilic, directly coupled indole-thiazole congeners [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 [1] |
| Comparator Or Baseline | Bacillamide A (CID 11077881): XLogP3 = 2.7 [1] |
| Quantified Difference | ΔXLogP3 = –0.9 (target 1.5-fold less lipophilic; ~8-fold lower predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 / 2025.09.15) |
Why This Matters
For procurement decisions in early drug discovery, the 0.9 LogP differential is large enough to predict measurably different solubility and protein binding behavior, making the target compound preferable to bacillamide A when aqueous solubility is a critical parameter.
- [1] PubChem Compound Summary, CID 49677568 (target) and CID 11077881 (bacillamide A). Computed XLogP3 values. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General reference for LogP interpretation). View Source
